molecular formula C19H15ClN2O2 B2364569 1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 932962-44-2

1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2364569
CAS RN: 932962-44-2
M. Wt: 338.79
InChI Key: NBHHQSTWQFKUPX-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The benzyl group and the 2-chlorophenyl group are also part of the structure .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the benzyl group, the 2-chlorophenyl group, and the carboxamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carboxamide group might be involved in reactions with acids or bases, and the benzyl and 2-chlorophenyl groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

Compounds related to "1-benzyl-N-(2-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been extensively studied for their synthesis and structure-activity relationships (SAR). For instance, the synthesis and SAR of 5,6-diarylpyridines as human CB1 inverse agonists highlight the importance of the carboxamide moiety in contributing to biological activity, with specific substitutions leading to potent and selective inverse agonists (Meurer et al., 2005). This suggests that derivatives of "this compound" could be explored for similar pharmacological targets.

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of related compounds have been investigated to understand their interactions and stability. Studies such as those on bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate provide insights into the coordination geometry and hydrogen bonding patterns, which are crucial for designing compounds with desired physical and chemical properties (Shi et al., 2010).

Spectral and Theoretical Studies

Spectral (IR, NMR, UV-Vis) and theoretical (DFT) studies on compounds such as "2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" provide valuable information on the electronic structure, molecular geometry, and potential reactivity of these compounds. Such studies facilitate the prediction of reactivity and properties of new derivatives, including those related to "this compound" (Demir et al., 2016).

Potential Applications in Material Science

Research on the synthesis and properties of hyperbranched aromatic polyimides demonstrates the potential of incorporating similar structural motifs into polymers for applications in materials science. These studies explore the preparation of novel polymers with unique properties such as solubility in common solvents and thermal stability, which could be relevant for designing new materials based on "this compound" derivatives (Yamanaka et al., 2000).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the precautions needed when handling it. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound could include studying its potential uses, optimizing its synthesis, investigating its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

1-benzyl-N-(2-chlorophenyl)-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-16-10-4-5-11-17(16)21-18(23)15-9-6-12-22(19(15)24)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHHQSTWQFKUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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